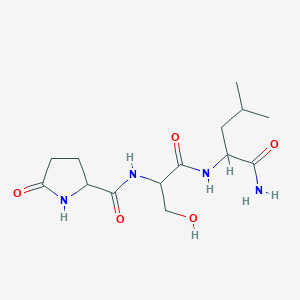

H-DL-Pyr-DL-Ser-DL-Leu-NH2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

H-DL-Pyr-DL-Ser-DL-Leu-NH2は、ピロリジン、セリン、ロイシン残基で構成される合成ペプチドです。この化合物は、その独自の構造的および機能的特性により、潜在的な治療的用途について研究されてきた、より広範なペプチドクラスの一部です。

準備方法

合成経路と反応条件

H-DL-Pyr-DL-Ser-DL-Leu-NH2の合成は、通常、固相ペプチド合成(SPPS)を伴います。この方法は、固体樹脂に固定された成長するペプチド鎖にアミノ酸を逐次的に添加することを可能にします。このプロセスは、最初に樹脂に最初のアミノ酸を結合させることから始まり、その後、保護されたアミノ酸を段階的に添加します。各添加には、脱保護とカップリング反応が含まれ、これは、目的のペプチド配列が得られるまで繰り返されます。最終生成物はその後、樹脂から切断され、精製されます。

工業生産方法

This compoundの工業生産は、ラボでの合成と同様の原理に従いますが、より大規模です。効率と収率を高めるために、自動ペプチド合成機が頻繁に使用されます。このプロセスには、最終生成物の純度と一貫性を保証するための厳しい品質管理対策が含まれています。

化学反応の分析

反応の種類

H-DL-Pyr-DL-Ser-DL-Leu-NH2は、次のようなさまざまな化学反応を受ける可能性があります。

酸化: この反応は、セリン残基で起こり、ヒドロキシル化誘導体の生成につながります。

還元: 還元反応は、ペプチド結合を標的にすることができ、ペプチド鎖の切断につながる可能性があります。

置換: 置換反応は、アミノ酸側鎖で起こり、修飾ペプチドの生成につながる可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が頻繁に使用されます。

置換: ハロゲン化アルキルやアシルクロリドなどの試薬が、置換反応に使用されます。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、セリン残基の酸化は、セリンヒドロキシル誘導体の生成につながる可能性があり、一方、還元は、ペプチド結合切断生成物につながる可能性があります .

科学研究アプリケーション

This compoundは、幅広い科学研究アプリケーションを持っています。

化学: ペプチド合成および修飾技術の研究のためのモデル化合物として使用されます。

生物学: この化合物は、細胞シグナル伝達経路およびタンパク質相互作用における潜在的な役割について研究されています。

医学: がんや代謝性疾患など、さまざまな疾患の治療における治療の可能性を探るための研究が進行中です。

産業: ペプチドベースの材料の開発や、さまざまな生化学アッセイの構成要素として使用されています。

科学的研究の応用

H-DL-Pyr-DL-Ser-DL-Leu-NH2 has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.

Biology: The compound is studied for its potential role in cellular signaling pathways and protein interactions.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and metabolic disorders.

Industry: It is used in the development of peptide-based materials and as a component in various biochemical assays.

作用機序

H-DL-Pyr-DL-Ser-DL-Leu-NH2の作用機序には、受容体や酵素などの特定の分子標的との相互作用が含まれます。ペプチドはこれらの標的に結合して、その活性を調節し、下流のシグナル伝達経路を誘発できます。この相互作用は、特定の標的とコンテキストに応じて、さまざまな生物学的効果につながる可能性があります .

類似の化合物との比較

類似の化合物

H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Trp-DL-Leu-DL-Arg-DL-Pro-Gly-NH2: この化合物は、類似の構造を持っていますが、追加のアミノ酸が含まれており、異なる生物学的活性をもたらします。

H-DL-Pyr-DL-Ala-DL-Asp-DL-Pro-DL-Asn-DL-Lys-DL-Phe-DL-Tyr-Gly-DL-Leu-DL-Met-NH2: このペプチドは、異なる配列を持っており、ユニークな特性と用途をもたらします。

独自性

This compoundは、その特定のアミノ酸組成と配列によりユニークであり、独自の構造的および機能的特性を付与します。より複雑なペプチドと比較したそのシンプルさは、ペプチド化学と生物学の基本的な側面を研究するための理想的なモデルとなっています .

類似化合物との比較

Similar Compounds

H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Trp-DL-Leu-DL-Arg-DL-Pro-Gly-NH2: This compound has a similar structure but includes additional amino acids, leading to different biological activities.

H-DL-Pyr-DL-Ala-DL-Asp-DL-Pro-DL-Asn-DL-Lys-DL-Phe-DL-Tyr-Gly-DL-Leu-DL-Met-NH2: This peptide has a different sequence, resulting in unique properties and applications.

Uniqueness

H-DL-Pyr-DL-Ser-DL-Leu-NH2 is unique due to its specific amino acid composition and sequence, which confer distinct structural and functional characteristics. Its simplicity compared to more complex peptides makes it an ideal model for studying fundamental aspects of peptide chemistry and biology .

特性

分子式 |

C14H24N4O5 |

|---|---|

分子量 |

328.36 g/mol |

IUPAC名 |

N-[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-3-hydroxy-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |

InChI |

InChI=1S/C14H24N4O5/c1-7(2)5-9(12(15)21)17-14(23)10(6-19)18-13(22)8-3-4-11(20)16-8/h7-10,19H,3-6H2,1-2H3,(H2,15,21)(H,16,20)(H,17,23)(H,18,22) |

InChIキー |

WAYDDNVXOHHJSI-UHFFFAOYSA-N |

正規SMILES |

CC(C)CC(C(=O)N)NC(=O)C(CO)NC(=O)C1CCC(=O)N1 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。